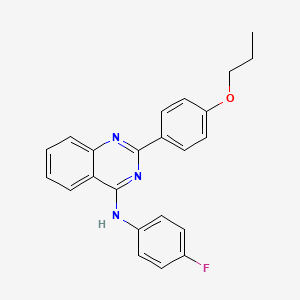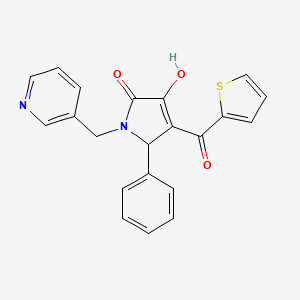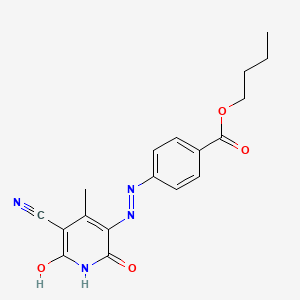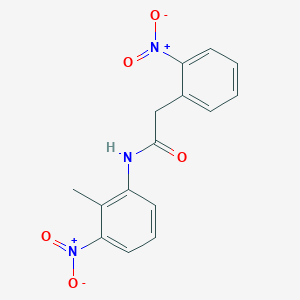![molecular formula C18H19NO4 B11633341 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11633341.png)
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine is a complex organic compound that features a benzodioxin ring fused with a methanamine structure
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable methanamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of water and acids or bases.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine can be compared with other similar compounds, such as:
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
- 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine monohydrochloride
- 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of the benzodioxin ring and methanamine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H19NO4/c1-20-15-8-7-13(9-18(15)21-2)10-19-11-14-12-22-16-5-3-4-6-17(16)23-14/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
HQGUOPYQTFSSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCC2COC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633261.png)
![(6Z)-5-imino-6-(2-methoxybenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633263.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11633279.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)

![(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11633296.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633301.png)


![1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11633326.png)
![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11633331.png)

